Product packaging for Dibutylamine Acetate(Cat. No.:)

Dibutylamine Acetate

Cat. No.: B8814313
M. Wt: 189.30 g/mol
InChI Key: MQFIKAWTCOXAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutylamine (B89481) acetate (B1210297) is an organic salt that typically presents as a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature. cymitquimica.com It is characterized by the ionic interaction between the dibutylammonium cation and the acetate anion. cymitquimica.com This structure imparts solubility in polar solvents like water. cymitquimica.com

Table 1: Chemical and Physical Properties of Dibutylamine Acetate

Property Value
Chemical Formula C₁₀H₂₃NO₂
Molecular Weight 189.30 g/mol nih.gov
Appearance Colorless to pale yellow liquid or solid cymitquimica.com
IUPAC Name acetic acid;N-butylbutan-1-amine
CAS Number 19070-91-8

This compound has established its utility across several advanced chemical domains, primarily leveraging its properties as a catalyst and a specialized reagent in analytical techniques.

One of its most prominent roles is as an ion-pairing reagent in high-performance liquid chromatography (HPLC), particularly in reversed-phase applications. km3.com.tw In this context, it is added to the mobile phase to enable the separation of ionic and highly polar compounds, such as oligonucleotides and bile acids, on nonpolar stationary phases. lcms.cztaylorfrancis.com The dibutylammonium cation pairs with anionic analytes, effectively neutralizing their charge and increasing their hydrophobicity, which allows for their retention and subsequent separation on the reversed-phase column. csus.educhromatographyonline.com This application is crucial in the quality control and analysis of biopharmaceuticals and complex biological mixtures. scientificlabs.co.uk

In the realm of organic synthesis , this compound functions as a catalyst. It has been identified as a highly effective catalyst for the condensation reaction of propionaldehyde (B47417) and formaldehyde (B43269) to produce methacrolein (B123484), an important industrial intermediate for polymers and resins. mdpi.com Research has shown that the combination of a secondary amine (dibutylamine) and a weak acid (acetic acid) provides optimal catalytic activity and stability for this Mannich-type reaction. mdpi.com Its catalytic applications also extend to the production of polyurethane foams.

Furthermore, this compound serves as a phase transfer catalyst . cymitquimica.com This catalytic activity is valuable in reactions involving reactants that are soluble in different, immiscible phases, facilitating reactions that would otherwise be impractically slow. It is also used as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Table 2: Applications of this compound in Chemical Domains

Domain Specific Application
Analytical Chemistry Ion-Pairing Reagent in HPLC and LC-MS cymitquimica.comlcms.cz
Organic Synthesis Catalyst for Methacrolein Synthesis mdpi.com
Catalyst for Polyurethane Foam Production
Catalysis Phase Transfer Catalyst cymitquimica.com
Chemical Manufacturing Intermediate for Pharmaceuticals and Agrochemicals

The historical development of this compound's use is closely linked to the evolution of specific chemical technologies, most notably ion-pair chromatography (IPC). The concept of ion pairing has been understood for centuries in various chemical contexts, but its application in modern liquid chromatography began as a solution to the challenge of separating ionic compounds on widely used reversed-phase columns. pageplace.de

In the latter half of the 20th century, as HPLC became a dominant analytical tool, the need for methods to retain and resolve polar and ionic analytes grew. This led to the development of IPC, initially termed "soap chromatography," where ionic surfactants were added to the mobile phase. chromatographyonline.com Early ion-pairing reagents were often non-volatile and could interfere with certain detectors. upce.cz

The drive for compatibility with more advanced detectors, particularly mass spectrometry (LC-MS), spurred the adoption of volatile ion-pairing reagents. Alkylammonium acetates, including dibutylammonium acetate, emerged as suitable candidates. upce.cz These reagents offered a good compromise between chromatographic performance and compatibility with the electrospray ionization (ESI) sources used in mass spectrometers. upce.cz The ability to form a volatile salt that does not contaminate the instrument has cemented the significance of this compound in modern bioanalysis, especially for large molecules like oligonucleotides where precise separation is critical. lcms.cz

The significance of this compound as a catalyst has grown with the chemical industry's focus on efficient and selective synthesis routes. The Mannich reaction for producing methacrolein, for instance, has been known for decades, but early methods often required stoichiometric amounts of amines, which was a significant drawback. google.com The development of catalytic systems, such as the combination of a secondary amine and a carboxylic acid like this compound, represented a significant process improvement, making the route more industrially viable. google.com Today, its stability and high efficiency in such reactions underscore its current importance in industrial organic synthesis. mdpi.com

Current research continues to explore and expand the applications of this compound, pushing its utility into new and innovative areas.

Advanced Catalysis: Recent kinetic studies have focused on optimizing the catalytic performance of this compound in the synthesis of methacrolein. Research published in 2023 systematically investigated reaction parameters such as temperature, catalyst concentration, and solvent effects, determining that the decomposition of the Mannich base intermediate is the rate-limiting step. mdpi.com The study highlighted the catalyst's excellent stability over multiple cycles, suggesting strong potential for commercialization in green and efficient chemical production. mdpi.com

Bioanalytical Applications for Therapeutics: The rise of oligonucleotide-based therapeutics has created a significant demand for robust analytical methods. Dibutylammonium acetate is at the forefront of this research as a key component in ion-pair reversed-phase liquid chromatography (IP-RPLC) methods for the characterization and quality control of these complex biomolecules. Recent studies have systematically compared various alkylamine ion-pairing reagents, often highlighting the superior resolution that can be achieved with reagents like dibutylammonium acetate for resolving impurities and truncated sequences from the main product. chromatographyonline.com Its use in LC-MS methods for analyzing mRNA capping structures and poly(A) tail heterogeneity is a critical area of ongoing research, underpinning the development of next-generation vaccines and therapies.

Materials Science and Depolymerization: In the context of creating a circular economy, researchers are investigating catalysts for the depolymerization of plastics. One study explored the use of a catalytic system involving tetrabutylammonium (B224687) acetate, a related quaternary ammonium (B1175870) salt, for the depolymerization of polycarbonate. While not directly using the dibutyl- form, this research into using ammonium acetate salts as catalysts for breaking down polymers points to a potential future application area for this compound in chemical recycling and sustainable materials science.

The future outlook for this compound appears robust. Its established role in analytical chemistry is set to grow with the expanding market for biotherapeutics. Furthermore, its demonstrated effectiveness and stability as an organocatalyst position it as a valuable tool for developing more sustainable and efficient industrial chemical processes. As research into new materials and green chemistry advances, the unique properties of this compound may lead to its adoption in yet unforeseen applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23NO2 B8814313 Dibutylamine Acetate

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

acetic acid;N-butylbutan-1-amine

InChI

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4)

InChI Key

MQFIKAWTCOXAAY-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCC.CC(=O)O

Origin of Product

United States

Synthesis and Preparative Methodologies of Dibutylamine Acetate

Synthetic Pathways for Dibutylamine (B89481) Acetate (B1210297) Formation

Dibutylamine acetate is primarily synthesized through a direct acid-base neutralization reaction. This pathway involves the reaction of di-n-butyl amine with acetic acid. prepchem.com In a typical laboratory-scale synthesis, equimolar amounts of the two reactants are combined, leading to an exothermic reaction that forms the salt. prepchem.com

While the direct synthesis from its parent amine and acid is straightforward, the production of the precursor, dibutylamine, involves more complex industrial processes. These methods include passing ammonia (B1221849) and butanol over an alumina (B75360) or silica (B1680970) catalyst at high temperatures (300-500°C) and pressure, or reacting ammonia, butanol, and hydrogen over a dehydrogenation catalyst. chemicalbook.com

This compound is also formed in situ for use as a catalyst system, notably in the condensation reaction of formaldehyde (B43269) and propionaldehyde (B47417) to produce methacrolein (B123484). mdpi.com In this context, the combination of dibutylamine and a weak acid like acetic acid creates the catalytic species necessary for the reaction to proceed efficiently. mdpi.com

Reaction Mechanisms and Pathways for this compound Synthesis

The fundamental reaction mechanism for the formation of this compound is an acid-base neutralization. The lone pair of electrons on the nitrogen atom of the secondary amine, dibutylamine, acts as a proton acceptor (a Brønsted-Lowry base). Acetic acid, a carboxylic acid, serves as the proton donor (a Brønsted-Lowry acid). The proton (H⁺) from the carboxyl group of acetic acid is transferred to the nitrogen atom of dibutylamine. This transfer results in the formation of the dibutylammonium cation, [(CH₃CH₂CH₂CH₂)₂NH₂]⁺, and the acetate anion, [CH₃COO]⁻, which are ionically bonded to form the salt, this compound. prepchem.com

In its role as a catalyst for methacrolein synthesis, the mechanism is more intricate. The process is understood to be a Mannich-type reaction. Here, dibutylamine functions as a nucleophile, and acetic acid acts as a co-catalyst. The reaction is believed to proceed through the formation of an iminium ion from formaldehyde and dibutylamine, and an enamine from propionaldehyde. The key rate-limiting step in this catalytic cycle is the decomposition of the Mannich base intermediate. mdpi.com

Optimization of Reaction Conditions for Enhanced this compound Yield and Purity

For the direct synthesis of this compound, the reaction is typically exothermic, and controlling the temperature by cooling is a key consideration to ensure a safe and controlled process. prepchem.com The yield for this type of salt formation is generally high and often quantitative, with purity being primarily dependent on the purity of the starting materials.

Greater attention to optimization is required when this compound is used as a catalyst system, as the reaction's efficiency is highly dependent on several parameters. Research into the synthesis of methacrolein has led to the optimization of various conditions for the best catalytic effect. mdpi.com

Key optimized parameters include:

Stirring Rate: To overcome diffusion limitations, a stirring rate above 240 rpm is maintained. mdpi.com

Temperature: The optimal reaction temperature has been identified as 25°C. At this temperature, the yield of the desired product remains high (above 96%), and the catalyst shows efficient performance. mdpi.com

Reaction Time: The catalytic reaction is rapid, with stable yields observed after just 15 minutes at the optimal temperature. mdpi.com

Molar Ratio: The ratio of acid to amine is crucial. The best catalytic activity is observed when the molar ratio of acetic acid to dibutylamine is between 1.0 and 1.1. mdpi.com

Table 1: Optimized Reaction Conditions for Methacrolein Synthesis using this compound Catalyst

ParameterOptimal Value/RangeReference
Stirring Rate> 240 rpm mdpi.com
Temperature25 °C mdpi.com
Reaction Time15 minutes mdpi.com
Acid:Amine Molar Ratio1.0 - 1.1 mdpi.com

Advanced Spectroscopic and Analytical Techniques for this compound Confirmation

A suite of modern analytical techniques is available to confirm the structure, purity, and concentration of this compound. Given its common application as an ion-pairing agent, chromatographic methods are particularly well-suited for its analysis. scientificlabs.co.uksigmaaldrich.comchemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of this compound. The compound itself is used as a mobile phase buffer and ion-pairing agent in LC-MS to aid in the separation and quantification of other compounds, such as intracellular nucleotides. scientificlabs.co.uk This same methodology can be applied to analyze the purity and concentration of this compound solutions. sigmaaldrich.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of volatile and semi-volatile compounds. The precursor, dibutylamine, has been identified and characterized in complex mixtures using this technique. nih.gov For the analysis of the salt, derivatization or pyrolysis GC-MS might be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of organic molecules. These techniques can confirm the presence of the dibutylammonium cation and the acetate anion by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in both components of the salt. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound. The spectrum would show characteristic absorption bands for the N-H bonds in the ammonium (B1175870) ion, C-H bonds of the butyl groups, and the carboxylate group (C=O) of the acetate anion.

Catalytic Applications of Dibutylamine Acetate

Dibutylamine (B89481) Acetate (B1210297) as a Catalyst in Aldol (B89426) Condensation Reactions

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. Dibutylamine acetate has emerged as an effective catalyst for this reaction, especially in the synthesis of methacrolein (B123484).

Catalysis of Methacrolein Synthesis from Formaldehyde (B43269) and Propionaldehyde (B47417)

This compound is a highly effective catalyst for the synthesis of methacrolein (MAL) through the Aldol condensation of formaldehyde (FA) and propionaldehyde (PA). mdpi.comdntb.gov.ua This process is a significant industrial route for producing MAL, a key intermediate in the manufacture of methyl methacrylate (B99206) (MMA). mdpi.comdntb.gov.ua Research has shown that among various secondary amines and acids screened, this compound provides the best catalytic performance, leading to high yields of MAL. mdpi.comdntb.gov.ua Under optimized conditions, the yield of MAL can reach as high as 97.3%. mdpi.comdntb.gov.uaresearchgate.net The reaction is typically carried out under mild conditions, highlighting the efficiency of the catalyst. mdpi.com

Elucidation of Amine and Acid Synergism in this compound Catalytic Systems

The catalytic activity of this compound is attributed to the synergistic effect between the dibutylamine (the amine component) and acetic acid (the acid component). mdpi.comdntb.gov.ua The amine's nucleophilicity and steric hindrance, along with the co-catalytic role of the acid, are crucial factors influencing the reaction's success. mdpi.comdntb.gov.ua

The proposed mechanism involves several steps:

The secondary amine (dibutylamine) reacts with formaldehyde in a nucleophilic addition to form an aminomethanol (B12090428) intermediate. mdpi.com

Promoted by the acid, this intermediate dehydrates to form an iminium ion. mdpi.com

Propionaldehyde is enolated under the influence of the acid. mdpi.com

The iminium ion, acting as an electrophile, attacks the enol of propionaldehyde to form a Mannich base. mdpi.com

Finally, the Mannich base undergoes enolization and decomposition, catalyzed by the acid, to yield methacrolein and regenerate the secondary amine, completing the catalytic cycle. mdpi.com

The nucleophilic strength of the amine is critical for the initial reaction with formaldehyde. mdpi.com Weak acids have been found to be more suitable as the acid component in this catalytic system. mdpi.com

Parametric Studies on Reaction Efficiency and Selectivity with this compound

Systematic studies have been conducted to optimize the reaction conditions for methacrolein synthesis using this compound as the catalyst. mdpi.comdntb.gov.ua Key parameters investigated include temperature, reaction time, and the molar ratio of amine to acid.

Temperature: this compound exhibits good catalytic activity over a temperature range of 5–50 °C, with propionaldehyde conversion and methacrolein yield exceeding 92%. mdpi.comresearchgate.net The yield of MAL remains above 96% at temperatures higher than 25 °C, making it the optimal reaction temperature. mdpi.com This indicates that the catalytic system is effective even at room temperature. mdpi.comresearchgate.net

Reaction Time: The influence of reaction time on the conversion of propionaldehyde and the yield of methacrolein has also been evaluated to determine the optimal duration for achieving maximum product formation. mdpi.com

Molar Ratio of Amine to Acid: The molar ratio of dibutylamine to acetic acid significantly impacts the catalytic efficiency. An excess of acetic acid can bind to the dibutylamine, preventing its lone pair of electrons from reacting with formaldehyde. mdpi.com An optimized molar ratio of dibutylamine to acetic acid was determined to be 1:1.1. mdpi.com

Table 1: Effect of Temperature on Methacrolein Synthesis

Temperature (°C)Propionaldehyde Conversion (%)Methacrolein Yield (%)
5>92>92
25>96>96
50>92>92

Note: Data derived from graphical representations in the source material. mdpi.comresearchgate.net

This compound in Mannich Reaction Catalysis

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com This reaction is fundamental in organic synthesis for creating carbon-carbon bonds and introducing nitrogen-containing functional groups. researchgate.net

Mechanistic Investigations of Mannich Base Formation and Decomposition

The synthesis of methacrolein via the condensation of formaldehyde and propionaldehyde catalyzed by this compound proceeds through a Mannich reaction pathway. mdpi.comrsc.org The mechanism begins with the formation of an iminium ion from the secondary amine and formaldehyde. wikipedia.orgbyjus.comambeed.comadichemistry.com The enol form of propionaldehyde then attacks this iminium ion, leading to the formation of a Mannich base. mdpi.comwikipedia.orgadichemistry.com

Comparative Catalytic Performance of this compound with Analogous Amine/Acid Systems

In the search for an optimal catalyst for methacrolein synthesis, various secondary amines and acids have been evaluated. mdpi.comdntb.gov.ua Studies have consistently shown that this compound provides the best catalytic effect compared to other amine/acid combinations. mdpi.comdntb.gov.ua

The catalytic activity is closely linked to the properties of the amine and acid. For amines, strong nucleophilicity of the nitrogen atom is beneficial for the initial reaction with formaldehyde. mdpi.com However, steric hindrance can also play a role. Aromatic amines, for instance, exhibit poor catalytic effect due to conjugation and steric hindrance. mdpi.com For the acid component, weak acids have been found to be more effective co-catalysts. mdpi.com

The superior performance of this compound highlights the importance of a well-matched amine and acid pair for achieving high efficiency and selectivity in this type of condensation reaction. The selection of this compound as the preferred catalyst is a result of extensive screening and optimization studies. mdpi.comdntb.gov.ua

This compound as an Organocatalyst in Multicomponent Synthesis

This compound is emerging as a significant organocatalyst in the field of multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. Its utility is particularly noted in reactions that benefit from a basic catalyst to facilitate key bond-forming steps. The application of dibutylamine, often in aqueous media, highlights a move towards more environmentally benign synthetic protocols. researchgate.netresearchgate.net The efficiency of dibutylamine as a catalyst is demonstrated by high yields of desired products, often within short reaction times and using cost-effective starting materials. researchgate.netresearchgate.net

Catalytic Role in the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Dibutylamine has proven to be a highly efficient organocatalyst for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.nettandfonline.com This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, and a barbituric acid derivative. researchgate.nettandfonline.com The synthesis is notable for its operational simplicity and adherence to green chemistry principles, often being conducted in an aqueous ethanol (B145695) mixture at room temperature. researchgate.nettandfonline.com

The catalytic cycle is initiated by the Knoevenagel condensation between the aromatic aldehyde and malononitrile, a step that is facilitated by the basic nature of dibutylamine. This is followed by a Michael addition of the barbituric acid to the newly formed arylidene malononitrile. The final step involves an intramolecular cyclization and subsequent dehydration to afford the pyrano[2,3-d]pyrimidine scaffold. The use of dibutylamine (20 mol%) in aqueous media has been shown to produce the desired products in excellent yields (83–94%) with reaction times ranging from 43 to 129 minutes. researchgate.nettandfonline.com

The scope of the reaction is broad, with various substituted aromatic aldehydes being successfully employed to generate a library of pyrano[2,3-d]pyrimidine derivatives. researchgate.net The straightforward procedure, coupled with the high efficiency of the catalyst, makes this a valuable method for accessing these biologically significant heterocyclic compounds. acs.orgrsc.org

Table 1: Dibutylamine Catalyzed Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Entry Aldehyde Product Time (min) Yield (%)
1 4-Hydroxybenzaldehyde 7-amino-5-(4-hydroxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile 60 94
2 4-Methoxybenzaldehyde 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile 43 92
3 4-Chlorobenzaldehyde 7-amino-5-(4-chlorophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile 129 88
4 4-Nitrobenzaldehyde 7-amino-5-(4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile 92 90
5 Benzaldehyde 7-amino-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile 120 83
6 3-Nitrobenzaldehyde 7-amino-5-(3-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile 115 85
7 2-Chlorobenzaldehyde 7-amino-5-(2-chlorophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile 125 86

This table is based on data reported in the synthesis of pyrano[2,3-d]pyrimidine derivatives using dibutylamine as a catalyst in an aqueous ethanol medium at room temperature. researchgate.nettandfonline.com

Dibutylamine Acetate As an Ion Pairing Reagent in Advanced Separation Science

Fundamental Principles of Ion-Pair Chromatography with Dibutylamine (B89481) Acetate (B1210297)

Ion-pair chromatography (IPC) is a powerful technique used to separate charged analytes on a reversed-phase column. technologynetworks.com The addition of an ion-pairing reagent, such as dibutylamine acetate, to the mobile phase is central to this process. technologynetworks.com this compound is a salt composed of a dibutylammonium cation and an acetate anion. sigmaaldrich.com In solution, the dibutylammonium ion, a secondary amine with hydrophobic butyl chains, can interact with negatively charged analytes. ymc.co.jp

Mechanisms of Analyte Hydrophobicity Modulation through Ion-Pairing

There are two predominant theories regarding the precise mechanism:

Ion-pair formation in the mobile phase: The ion pair is formed in the mobile phase and then partitions onto the hydrophobic stationary phase. scispace.com

Dynamic ion-exchange surface: The hydrophobic alkyl chains of the dibutylamine adsorb onto the stationary phase, creating a dynamic ion-exchange surface. scispace.com The charged analytes are then retained on this surface through electrostatic interactions. scispace.com

Regardless of the exact mechanism, the result is an increased retention of the polar analyte on the nonpolar stationary phase, allowing for effective separation. ymc.co.jpresearchgate.net The hydrophobicity of the ion-pairing reagent itself plays a significant role; more hydrophobic reagents like dibutylamine can lead to enhanced retention and resolution of oligonucleotides. researchgate.net

Optimization of this compound Concentration for Chromatographic Resolution

The concentration of this compound in the mobile phase is a critical parameter that must be carefully optimized to achieve the desired chromatographic resolution. technologynetworks.comrsc.org

Low Concentrations: Insufficient concentrations of the ion-pairing reagent can lead to inadequate retention of the analytes on the column. technologynetworks.com

High Concentrations: Conversely, excessively high concentrations can result in very strong retention, leading to long elution times and potential peak broadening. technologynetworks.com While higher concentrations can sometimes improve selectivity and peak heights, they can also suppress the signal in mass spectrometry detection. upce.czwindows.net

The optimal concentration is a balance between achieving sufficient retention for separation and maintaining good peak shape and sensitivity, especially when coupled with a mass spectrometer. rsc.orgnih.gov For many applications, a concentration in the range of 5-15 mM is often a good starting point. ymc.co.jpwiley.com For instance, in the analysis of oligonucleotides, a 10 mM DBAA solution is commonly used. ymc.co.jp The ideal concentration is also dependent on other factors such as the organic modifier used, the pH of the mobile phase, and the specific characteristics of the analytes. scispace.comdiva-portal.org

Application in High-Performance Liquid Chromatography (HPLC)

This compound is widely employed as a mobile phase additive in ion-pair reversed-phase HPLC (IP-RP-HPLC) for the analysis of various charged molecules. lcms.cz Its ability to form ion pairs with anionic species, such as the phosphate (B84403) backbone of oligonucleotides, enhances their retention on nonpolar stationary phases like C18. ymc.co.jplcms.cz This allows for the separation of these highly hydrophilic molecules, which would otherwise elute with or near the void volume. lcms.czlcms.cz

The use of DBAA has been shown to provide superior resolution for certain oligonucleotides compared to other ion-pairing reagents like triethylammonium (B8662869) acetate (TEAA). lcms.cz For example, in the analysis of a single-stranded DNA (ssDNA) ladder, DBAA was able to resolve short-mer contaminants that were not well-resolved using TEAA. lcms.cz The choice of ion-pairing reagent and its concentration directly impacts retention time and separation efficiency. ymc.co.jpresearchgate.net For LC/MS applications of oligonucleotides, a mobile phase containing 5-10 mM DBAA with an organic solvent like acetonitrile (B52724) or methanol (B129727) is often recommended as a starting point for method optimization. ymc.co.jp

Application in Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

The volatility of this compound makes it highly compatible with mass spectrometry, making it a valuable reagent for UPLC-MS/MS applications. ymc.co.jpscientificlabs.co.uk UPLC, with its use of sub-2 µm particles, offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. nih.gov When combined with the selectivity and sensitivity of tandem mass spectrometry, UPLC-MS/MS methods using DBAA enable the robust quantification of a wide range of polar and ionic metabolites. nih.govmdpi.com

Quantification of Intracellular Nucleotides and Related Metabolites

A significant application of DBAA in UPLC-MS/MS is the quantitative analysis of intracellular nucleotides and other related polar metabolites. nih.govresearchgate.net These molecules are central to cellular energy metabolism and biosynthetic pathways. biorxiv.org IP-RP-UPLC-MS/MS methods using DBAA as the ion-pairing agent allow for the simultaneous analysis of numerous purine (B94841) and pyrimidine (B1678525) nucleobases, nucleosides, and nucleotides within a short run time. nih.gov

For example, a fast and sensitive method was developed for the simultaneous analysis of 35 purine and pyrimidine metabolites in the malaria parasite Plasmodium falciparum. nih.gov This method utilized DBAA to achieve chromatographic separation of these highly polar compounds on a C18 column within 15 minutes. nih.govbiorxiv.org The use of DBAA helps to overcome the challenge of poor retention of these analytes on reversed-phase columns. researchgate.net The method has been successfully applied to quantify these key metabolites in both the parasite and its host red blood cells. nih.gov

Table 1: Example of an Optimized UPLC-MS/MS Method for Nucleotide Analysis

Parameter Value
Column Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) mdpi.com
Mobile Phase A 10 mM this compound in Water mdpi.com
Mobile Phase B Acetonitrile mdpi.com
Flow Rate 0.3 mL/min mdpi.com
Ionization Mode Negative Electrospray Ionization (ESI) mdpi.com

| Scan Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

Characterization of Therapeutic mRNA Attributes (Poly(A) Tail Length, Capping)

The characterization of therapeutic messenger RNA (mRNA) is another critical area where DBAA finds application. chromatographyonline.comresearchgate.net The quality attributes of mRNA, such as the 5'-cap structure and the 3'-poly(A) tail length, are crucial for its stability and translational efficiency, and therefore its therapeutic efficacy. whiterose.ac.ukchromatographyonline.com

IP-RP-LC-MS methods using DBAA are employed for the detailed analysis of these attributes. chromatographyonline.comchromatographyonline.com For instance, to analyze the poly(A) tail, the mRNA can be digested with an enzyme like RNase T1, and the resulting fragments are separated using a mobile phase containing dibutylamine and hexafluoroisopropanol (HFIP). chromatographyonline.com This approach allows for the characterization of the poly(A) tail length distribution. chromatographyonline.comresearchgate.net Similarly, the capping efficiency, or the percentage of mRNA molecules that are correctly capped at the 5' end, can be assessed using LC-MS analysis following enzymatic digestion. chromatographyonline.comresearchgate.net A single workflow has been developed to simultaneously assess both the poly(A) tail and capping structures, minimizing sample use and experimental time. chromatographyonline.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Acetonitrile
Acetate
Dibutylamine
This compound
Dibutylammonium
Hexafluoroisopropanol
Methanol
RNase T1

This compound in the Derivatization and Analytical Detection of Isocyanates

Dibutylamine (DBA) serves as a critical derivatizing agent in the analytical chemistry of isocyanates. Its reaction with the highly reactive isocyanate group (–N=C=O) yields a stable urea (B33335) derivative, which can then be readily analyzed using chromatographic techniques. rsc.orgdiva-portal.org This process is fundamental for monitoring occupational exposure to airborne isocyanates and for quantifying residual monomers in polymeric materials. diva-portal.orgdiva-portal.orgnih.gov While often used as a solution in an organic solvent like toluene (B28343), a notable application involves its combination with acetic acid. In solvent-free sampling systems, filters are impregnated with equimolar amounts of dibutylamine and acetic acid, where they likely exist as this compound, providing a stable and reactive medium for capturing and derivatizing isocyanates directly from the air.

Quantitative Method Development for Airborne and Residual Diisocyanates

The derivatization of isocyanates with dibutylamine is the foundation for quantitative methods targeting both airborne and residual isocyanates in materials.

Airborne Diisocyanates: Methods for monitoring airborne isocyanates are critical for assessing workplace exposure. Historically, this involved bubbling air through an impinger containing a solution of 0.01 mol/L dibutylamine in toluene. rsc.orgnih.gov More recently, solvent-free dry samplers have been developed, which offer significant advantages in terms of safety and ease of use. These samplers consist of a filter or denuder impregnated with dibutylamine and acetic acid. This design allows for the efficient collection and derivatization of isocyanates from both the vapor and particulate phases. labmate-online.com The samples can then be extracted and analyzed, typically by LC-MS/MS, to achieve very low detection limits. labmate-online.comresearchgate.net

The table below summarizes the performance of quantitative methods for selected airborne diisocyanates using dibutylamine derivatization followed by LC-based analysis.

AnalyteSampling MethodAnalytical TechniqueLimit of Quantitation (LOQ) / Detection (LOD)Precision (Relative Standard Deviation)Reference
2,4-TDI Impinger (DBA in Toluene)LC-UV0.5-0.8 µg/m³ (LOD) for 15L air sample1.1% rsc.org
2,6-TDI Impinger (DBA in Toluene)LC-UV0.5-0.8 µg/m³ (LOD) for 15L air sample5.0% rsc.org
4,4'-MDI Impinger (DBA in Toluene)LC-UV0.5-0.8 µg/m³ (LOD) for 15L air sample3.0% rsc.org
Various ASSET™ Dry SamplerLC-MS10 ng/mL (LOQ)Not Specified labmate-online.com
Various ASSET™ Dry SamplerLC-MS/MS5 ng/mL (LOQ)Not Specified labmate-online.com
HDI Impinger (DBA in Toluene)LC-MS~0.1 µg/m³ (LOD) for 15L air sample1.2% dss.go.th
IPDI Impinger (DBA in Toluene)LC-MS~0.2 µg/m³ (LOD) for 15L air sample1.7-2.9% dss.go.th

Residual Diisocyanates: Quantifying residual, unreacted diisocyanates in finished products like polyamide resins is important for product safety and regulatory compliance. nih.govresearchgate.net A novel method involves derivatizing the residual MDI and TDI monomers in the polymer matrix with dibutylamine. nih.gov This allows the analytes to be extracted from the complex matrix for analysis by HPLC with UV detection (HPLC-VWD). nih.govresearchgate.net The DBA derivatives of MDI and TDI were found to have good solubility in the mobile phase and retention times that did not overlap with signals from the polymer matrix, enabling accurate quantification. nih.gov

The table below presents the performance of a validated method for determining residual MDI and TDI in polyamide resins. nih.gov

AnalyteMatrixAnalytical TechniqueLimit of Quantitation (LOQ)Precision (RSD)Accuracy (Recovery)Reference
MDI Polyamide ResinHPLC-VWD0.2 mg/L2.8–31.9%95.4% nih.gov
TDI Polyamide ResinHPLC-VWD0.7 mg/L2.8–31.9%54.1% nih.gov

Influence of Derivatization Conditions on Analytical Sensitivity and Reproducibility

The success of the dibutylamine derivatization method hinges on the careful control of reaction conditions to ensure high sensitivity and reproducibility.

Reaction Kinetics: The reaction between isocyanates and DBA is generally fast. dss.go.th In toluene solution, the reaction with aromatic isocyanates like TDI and MDI is complete within seconds. rsc.org For aliphatic isocyanates such as HDI and IPDI, the reaction with DBA is two to three times faster than with other common reagents like 1-(2-methoxyphenyl)piperazine (B120316) (2MP), ensuring efficient derivatization during sampling. dss.go.thresearchgate.net

Interferences: A key strength of the DBA derivatization method is its robustness and lack of interference from other compounds commonly found in industrial environments. Studies have spiked sampling solutions with potential interferents such as morpholine, ethanol (B145695), phenol, toluene diamine, methylene (B1212753) dianiline, and water. rsc.orgnih.gov Even at concentrations corresponding to 10 ppm in an air sample, these compounds were found to cause no loss of the isocyanate-DBA urea derivatives, demonstrating the high selectivity and reproducibility of the reaction. rsc.orgdss.go.th

Analytical Technique and Sensitivity: The choice of the final detection method significantly impacts analytical sensitivity. While LC-UV provides adequate detection for many applications, with detection limits in the sub-µg/m³ range for air samples, coupling the liquid chromatograph to a mass spectrometer offers superior performance. rsc.org LC-MS and particularly LC-MS/MS provide enhanced selectivity and much lower limits of detection, enabling the quantification of trace levels of isocyanates. labmate-online.comresearchgate.netnih.gov For example, LC-MS/MS can achieve instrumental detection limits as low as 10 attomoles for isocyanate-DBA derivatives. diva-portal.org

The stability of the reagent on the sampler and the resulting derivatives is also critical for reproducibility. On dry samplers, the DBA impregnation is stable for at least one week before sampling, and the collected DBA derivatives are stable for at least three weeks after sampling, allowing for flexibility in sample transport and analysis. researchgate.net

Role of Dibutylamine Acetate in Polymer Chemistry and Material Science

Polymer Functionalization and Modification Utilizing Dibutylamine (B89481) Moieties

The modification of pre-existing polymers with dibutylamine moieties is a key strategy for creating functional materials. This approach allows for the introduction of tertiary amine groups onto a polymer backbone, which can significantly alter the polymer's physical and chemical properties, including its surface energy, basicity, and interaction with other molecules and solvents.

A notable example of polymer modification involves the synthesis of tertiary amine-modified polystyrene-based polymers. This is often achieved by first preparing poly(vinyl benzyl (B1604629) chloride) (PVBC) through free-radical polymerization. researchgate.netdergipark.org.tr The resulting PVBC serves as a reactive scaffold.

The functionalization is then carried out by reacting PVBC with dibutyl amine. researchgate.netdergipark.org.tr In this reaction, the nucleophilic secondary amine (dibutylamine) attacks the electrophilic benzyl chloride group on the polymer chain, leading to the formation of a tertiary amine and the elimination of hydrogen chloride. The resulting polymer is referred to as PVBC-Dibutyl amine. researchgate.netdergipark.org.tr The successful modification is confirmed through techniques like FTIR spectroscopy, which shows the disappearance of the characteristic C-Cl stretching vibration from PVBC and the appearance of new bands associated with the tertiary amine group. dergipark.org.tr

The introduction of the dibutyl amine moiety transforms the polystyrene-based polymer, imparting a basic character to its surface. researchgate.net This modification is crucial for tuning the material's surface properties for specific applications.

Multicomponent reactions (MCRs) offer an efficient and versatile pathway for modifying complex biomolecules like cellulose (B213188). The Biginelli reaction, a classic MCR, has been adapted to create a diverse library of cellulose derivatives. nih.gov This strategy typically begins with the conversion of cellulose into a more reactive intermediate, cellulose acetoacetate (B1235776) (CAA). nih.govresearchgate.net

The Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester (in this case, the acetoacetyl group on the cellulose backbone), and a urea (B33335) or thiourea (B124793) component. nih.gov By varying the aldehyde and urea components, a wide range of functional groups can be attached to the cellulose backbone, encapsulated within a dihydropyrimidinone (DHPM) ring structure. nih.gov Research has demonstrated that this reaction is highly effective, with conversions of over 80% of the acetoacetyl groups within a few hours. nih.gov The resulting cellulose derivatives exhibit good thermal stability and solubility in various solvents. nih.gov Furthermore, this modular approach can be used to anchor other polymers, such as poly(ethylene glycol), to the cellulose backbone. nih.gov While the literature extensively covers the use of various aldehydes and ureas in this MCR for cellulose modification, the specific use of dibutylamine acetate (B1210297) as a reactant component in this particular scheme is not prominently documented in the reviewed studies. nih.govresearchgate.net

Synthesis of Tertiary Amine Modified Poly(styrene) Based Polymers

Investigation of Polymer-Solvent Interactions and Compatibility in Dibutylamine Acetate Systems

Understanding the interaction between a functionalized polymer and various solvents is crucial for its processing and application. The inverse gas chromatography (IGC) method has been employed to study the thermodynamic properties of systems involving polymers modified with dibutylamine. dergipark.org.tryildiz.edu.tr

In these studies, the stationary phase in the chromatography column is coated with the polymer of interest, such as PVBC-Dibutyl amine. dergipark.org.tryildiz.edu.tr Various solvent molecules are then injected as probes. By measuring the retention time of these solvent probes as they pass through the column at different temperatures, key thermodynamic parameters can be calculated. dergipark.org.tryildiz.edu.tr

One of the most important parameters is the Flory-Huggins interaction parameter (χ₁₂), which quantifies the interaction energy between the polymer and a solvent. A lower χ₁₂ value signifies a stronger affinity and better compatibility between the polymer and the solvent. Research on PVBC-Dibutyl amine has shown that alkanes are poor solvents (higher χ₁₂ values), while solvents like n-butyl acetate, i-butyl acetate, and ethyl acetate are moderately good solvents for the polymer in the studied temperature range. dergipark.org.tryildiz.edu.tr

The table below presents the Flory-Huggins interaction parameters for PVBC-Dibutyl amine with selected solvents at 140°C, as determined by IGC.

SolventFlory-Huggins Parameter (χ₁₂) at 140°CSolvent QualityReference
n-Heptane1.18Poor yildiz.edu.tr
n-Octane1.14Poor yildiz.edu.tr
Ethyl Acetate0.81Moderate yildiz.edu.tr
n-Butyl Acetate0.72Moderate yildiz.edu.tr
i-Butyl Acetate0.69Moderate yildiz.edu.tr
Ethylbenzene0.74Moderate yildiz.edu.tr

For KHI polymers, compatibility is not just about organic solvents but also about their performance in saline environments, as oilfield water contains dissolved salts. The solubility and cloud point of these polymers in brine solutions are therefore critical performance indicators. The amine oxide derivatives of both polymaleic and polymethacryl dibutylamine polymers generally show good solubility and compatibility with brines. nih.govacs.org For example, Poly(3-(dibutylamino oxide)-1-propyl methacrylamide) shows no cloud point in deionized water up to 95 °C, indicating excellent thermal stability in solution. nih.govacs.org

Mechanistic and Kinetic Investigations Involving Dibutylamine Acetate

Reaction Kinetics in Dibutylamine (B89481) Acetate (B1210297) Catalyzed Processes

The study of reaction kinetics in processes catalyzed by dibutylamine acetate provides valuable insights into the efficiency and mechanism of these reactions. A notable example is the synthesis of methacrolein (B123484) through the condensation of formaldehyde (B43269) and propionaldehyde (B47417). mdpi.com

In the this compound-catalyzed synthesis of methacrolein, kinetic experiments have been conducted to determine crucial parameters. The reaction was found to be approximately second-order, with a total reaction order of 2.15. mdpi.com The activation energy (Ea) for this process was calculated to be 31.084 kJ/mol, which is lower than that of previously reported catalysts for the same reaction. mdpi.com The pre-exponential factor (A) was determined to be 8.7 × 10⁵ (mol/L)⁻¹ s⁻¹. mdpi.com

The reaction order can be influenced by the choice of catalyst, solvent, and the concentration of the amine reactant. whiterose.ac.uk For instance, in the aza-Michael addition of dimethyl itaconate with dibutylamine, the reaction is first order with respect to dimethyl itaconate, dibutylamine, and the iodine catalyst in solvents like ethanol (B145695), isopropanol, and tetrahydrofuran. whiterose.ac.uk

Table 1: Kinetic Parameters for the this compound-Catalyzed Synthesis of Methacrolein mdpi.com

Parameter Value
Total Reaction Order 2.15
Activation Energy (Ea) 31.084 kJ/mol
Pre-exponential Factor (A) 8.7 × 10⁵ (mol/L)⁻¹ s⁻¹

Determination of Activation Energies and Reaction Orders

Kinetics of Derivatization Reactions with Dibutylamine

Dibutylamine is used in derivatization reactions for analytical purposes, particularly for the determination of isocyanates. The kinetics of these reactions are crucial for developing reliable analytical methods.

Dibutylamine reacts with isocyanates, and this reaction can be incompatible with various other chemical groups. chemicalbook.com The kinetics of such derivatization reactions are important for understanding potential incompatibilities and for optimizing analytical procedures.

Several factors influence the reaction rates in analytical derivatization protocols involving dibutylamine. These include the nucleophilicity of the amine, steric hindrance, the nature of the solvent, and the presence of catalysts. mdpi.comwhiterose.ac.uk In the synthesis of methacrolein, the catalytic effect of this compound is influenced by the molar ratio of dibutylamine to acetic acid, with an optimal ratio found to be 1:1.1. mdpi.com The polarity of the solvent also plays a significant role, with higher yields of methacrolein observed in more polar solvents. mdpi.com Temperature is another critical factor, with optimal yields for methacrolein synthesis achieved at 25 °C. mdpi.com

Studies on Isocyanate Derivatization Kinetics

Elucidation of Reaction Mechanisms Mediated by this compound

In the context of palladium-catalyzed amination reactions, dibutylamine has been used with various heterocyclic halides. acs.org The reaction mechanism in these cases involves the palladium catalyst, and the rate can be influenced by the nature of the amine and the base used. acs.org For instance, the reaction of 2-chlorobenzothiazole (B146242) with dibutylamine proceeds in the presence of a palladium catalyst and a base. acs.org

The aza-Michael addition of amines like dibutylamine to α,β-unsaturated carbonyl compounds is another area where the reaction mechanism has been investigated. whiterose.ac.ukresearchgate.net The reaction can proceed with or without a catalyst, and the mechanism can change depending on the solvent and other reaction conditions. whiterose.ac.uk

Proposed Catalytic Cycles for Aldol (B89426) Condensation

The catalytic role of this compound in the aldol condensation of formaldehyde and propionaldehyde proceeds through a Mannich-type reaction mechanism. mdpi.comresearchgate.net The proposed catalytic cycle involves several key steps:

Iminium Ion Formation: Dibutylamine first reacts with formaldehyde. The strong nucleophilic character of the nitrogen atom in dibutylamine facilitates the attack on the carbonyl carbon of formaldehyde, leading to the formation of an intermediate that, upon dehydration, generates a highly reactive iminium ion. mdpi.comresearchgate.net

Enolation: Concurrently, propionaldehyde undergoes enolation, a process influenced by the acidic component (acetate) of the catalyst. mdpi.com

Mannich Base Formation: The electrophilic iminium ion is then attacked by the enol of propionaldehyde. This carbon-carbon bond-forming step results in the creation of a Mannich base. mdpi.comresearchgate.net

Decomposition and Catalyst Regeneration: The final step involves the acid-catalyzed enolation and subsequent decomposition of the Mannich base. This decomposition yields the final product, methacrolein, and regenerates the dibutylamine catalyst, allowing it to re-enter the catalytic cycle. mdpi.comresearchgate.net

Kinetic experiments have indicated that the decomposition of the Mannich base is the rate-limiting step in this catalytic process. mdpi.comdntb.gov.ua

Role of Nucleophilicity and Steric Hindrance in Catalytic Efficiency

The efficiency of amine catalysts in aldol condensations is intricately linked to both the nucleophilicity of the amine and the steric hindrance around the nitrogen atom. mdpi.comdntb.gov.ua

Steric Hindrance: While high nucleophilicity is beneficial, excessive steric hindrance around the nitrogen atom can impede the catalytic activity. The bulky butyl groups in dibutylamine create a degree of steric hindrance. This can affect the ease with which the nitrogen atom's electron pair can attack the carbonyl carbon of formaldehyde. mdpi.com However, in the case of dibutylamine, a balance is struck between its strong nucleophilicity and the moderate steric hindrance, leading to its selection as an optimal catalyst for certain aldol condensations. mdpi.comdntb.gov.ua In other reactions, such as carbamate (B1207046) formation, the steric effect of the dibutyl groups has been noted to be a more dominant factor in determining the reaction rate than the amine's pKa. unive.it This highlights that the impact of steric hindrance is context-dependent on the specific reaction.

The interplay between these two factors is critical for catalytic performance. For instance, while n-methylbenzylamine (B140818) has a similar electrostatic potential surface (ESP) to pyrrolidine, their catalytic effects differ significantly, which may be attributed to steric factors. mdpi.com

Kinetic Data for this compound Catalyzed Aldol Condensation

Kinetic studies on the condensation of formaldehyde and propionaldehyde using this compound as the catalyst have provided quantitative insights into the reaction dynamics.

Table 1: Kinetic Parameters for the this compound-Catalyzed Aldol Reaction mdpi.com
ParameterValue
Reaction Order (Overall)~2.15
Activation Energy (Ea)31.084 kJ/mol
Pre-exponential Factor (A)8.7 × 105 (mol/L)-1 s-1

Advanced Analytical Techniques Utilizing Dibutylamine Acetate

Mass Spectrometry (MS) Applications with Dibutylamine (B89481) Acetate (B1210297) Reagents

Dibutylamine acetate plays a significant role in mass spectrometry, particularly when coupled with liquid chromatography. Its properties as an ion-pairing agent facilitate the analysis of otherwise challenging molecules.

This compound is frequently employed as an ion-pairing agent in liquid chromatography-mass spectrometry (LC-MS) to improve the ionization of analytes in the electrospray ionization (ESI) source. scientificlabs.co.uk This is particularly beneficial for acidic compounds and biomolecules such as carbohydrates, nucleotides, and short-chain acyl-CoAs that are difficult to analyze with conventional methods. scientificlabs.co.ukacs.org In positive-ion ESI-MS, this compound aids in the formation of adducts with target analytes, leading to unique and abundant product ions upon fragmentation in tandem mass spectrometry (MS/MS). acs.orgresearchgate.net This enhanced fragmentation is crucial for the specific and sensitive detection of these molecules in complex biological matrices. researchgate.net For instance, in the analysis of nucleotides and acyl-CoAs, the use of this compound in the mobile phase leads to the formation of [M+DBAA+H]⁺ precursor ions, which then yield characteristic product ions for quantification. researchgate.net

A study on the determination of tissue energy status demonstrated that while ion-pairing reagents can sometimes suppress ESI-MS signals, positive-ion ESI-MS with this compound offered better sensitivity and a superior MS response for nucleotides compared to negative-ion mode. acs.orgresearchgate.net The MS/MS product-ion spectra were significantly stronger in positive-ion mode, which was critical as no significant fragment ions were detected for some analytes in negative-ion mode. acs.org

The following table summarizes the optimized MS parameters for the detection of various metabolites using this compound as an ion-pairing reagent in positive-ion mode.

AnalytePrecursor/Product Transition of AnalytePrecursor/Product Transition of Internal Standard
ATP [ATP + DBAA + H]⁺ 637/136[¹³C,¹⁵N] ATP 652/146
ADP [ADP + DBAA + H]⁺ 557/136-
AMP [AMP + DBAA + H]⁺ 477/136[¹³C,¹⁵N] AMP 492/146
NAD⁺ [NAD⁺ + H]⁺ 664/428-
Acetyl-CoA [Acetyl-CoA + H]⁺ 810/303[¹³C₂] Acetyl-CoA 812/305
Malonyl-CoA [Malonyl-CoA + H]⁺ 854/347[¹³C₃] Malonyl-CoA 857/350
Propionyl-CoA [Propionyl-CoA + H]⁺ 824/317-
Succinyl-CoA [Succinyl-CoA + H]⁺ 868/361-
Data sourced from a study on targeted determination of tissue energy status by LC-MS/MS. researchgate.net

This compound has been instrumental in the development of sensitive and accurate quantitative methods using isotope dilution mass spectrometry. It has been used as a buffer component in the mobile phase for ion pair reversed-phase liquid chromatography-electrospray ionization isotope dilution tandem mass spectrometry (IP–LC–ESI–ID–MS/MS). scientificlabs.co.uk This methodology has been successfully applied to the separation and quantification of intracellular nucleotides from various microorganisms. scientificlabs.co.uk The use of stable isotope-labeled internal standards in conjunction with this compound in the chromatographic separation allows for precise and accurate quantification, correcting for matrix effects and variations in instrument response. researchgate.net In a validated method for simultaneously quantifying adenine (B156593) nucleotides and short-chain acyl-CoAs in mouse liver, stable isotope-labeled internal standards were used to achieve accurate quantification. researchgate.net

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) for Enhanced Detection

Liquid Chromatography (LC) Methodologies Incorporating this compound

In liquid chromatography, this compound is a key mobile phase additive that enhances the retention and separation of polar and ionic compounds on reversed-phase columns.

The successful application of this compound in LC methods hinges on the careful optimization of the mobile phase composition and the selection of an appropriate chromatographic column. This compound is typically used as an ion-pairing reagent in reversed-phase liquid chromatography (RPLC). acs.orglcms.cz

For the analysis of highly hydrophilic molecules like oligonucleotides, ion-pairing agents such as this compound are essential for achieving retention and separation on RPLC columns. lcms.cz The concentration of this compound in the mobile phase is a critical parameter that needs to be optimized. acs.org For instance, in the analysis of nucleotides and acyl-CoAs, different concentrations of this compound were tested, with 4 mM being chosen as the optimal concentration that provided good separation without excessive signal suppression in the mass spectrometer. acs.org The organic modifier in the mobile phase also plays a crucial role, with acetonitrile (B52724) often providing better peak shapes than methanol (B129727). acs.org

The choice of the chromatographic column is equally important and is dependent on the analytes of interest.

C18 Columns: These are commonly used for the separation of acidic compounds like chlorinated phenoxy acid herbicides and for the analysis of nucleotides and short-chain acyl-CoAs when using a mobile phase containing this compound. acs.orgnih.govcapes.gov.br

Specialized Columns: For specific applications like oligonucleotide analysis, specialized columns such as the AdvanceBio oligonucleotide column have been shown to provide excellent performance with this compound in the mobile phase. lcms.cz

The following table presents a comparison of different ion-pairing reagents and their effectiveness in resolving oligonucleotide standards on an AdvanceBio oligonucleotide column.

Ion-Pairing ReagentResolution of 19 and 20 nt ssDNA peaksResolution of 20 and 21 nt ssRNA peaksObservations
Triethylammonium (B8662869) Acetate (TEAA) Poor resolution of short-mer contaminantsPoor retention and resolutionNot ideal for resolving short-mer impurities. lcms.cz
Dibutylammonium Acetate (DBAA) 3.22.3Clearly resolved short-mer contaminants. lcms.cz
Hexylamine Acetate (HAA) 3.92.8Superior resolution compared to DBAA. lcms.cz
nt: nucleotides. Data adapted from an application note on oligonucleotide analysis. lcms.cz

The use of this compound in the mobile phase can significantly enhance the analytical selectivity and sensitivity for the analysis of complex mixtures. It improves the chromatographic retention and separation of analytes that are poorly retained under conventional reversed-phase conditions, such as nucleotides and short-chain acyl-CoAs. acs.org Studies have shown that dibutylammonium acetate (DBAA) provides better chromatographic separation and peak shapes for nucleotides in liver extracts compared to other ion-pairing agents like triethylamine (B128534) (TEA) or dimethylhexylamine (DMHA). acs.org

Optimization of Mobile Phase Composition and Chromatographic Column Selection

Inverse Gas Chromatography (IGC) for Surface and Thermodynamic Characterization of Dibutylamine-Modified Polymers

Inverse gas chromatography (IGC) is a powerful technique for characterizing the surface and thermodynamic properties of solid materials, including polymers. In this method, the material to be studied is used as the stationary phase, and known volatile probe molecules are injected into the system. researchgate.netdergipark.org.trnih.gov

Research has been conducted on the characterization of poly(styrene)-based polymers that have been chemically modified with dibutylamine. researchgate.netdergipark.org.tryildiz.edu.trbtu.edu.trbtu.edu.tr In these studies, poly(vinyl benzyl (B1604629) chloride) (PVBC) is first synthesized and then reacted with dibutylamine to create a tertiary amine-modified polymer (PVBC-Dibutylamine). researchgate.netdergipark.org.tr The surface properties of this modified polymer are then investigated using IGC at infinite dilution. researchgate.netdergipark.org.tr

By measuring the retention times of various polar and non-polar probe solvents on the dibutylamine-modified polymer, several key parameters can be determined over a range of temperatures:

Dispersive Component of Surface Free Energy: This parameter provides information about the non-specific interactions between the polymer surface and non-polar probes. researchgate.net

Adsorption Thermodynamic Parameters: These include the specific enthalpy and specific free energy of adsorption for different probe molecules on the polymer surface. researchgate.net

Lewis Acid and Base Parameters: These parameters quantify the specific acid-base interactions of the polymer surface, revealing its acidic or basic character. researchgate.net For the PVBC-Dibutylamine polymer, the surface was found to exhibit a basic character. researchgate.net

Thermodynamic Interaction Parameters: The Flory-Huggins interaction parameter, weight fraction activity coefficient, and partial molar heats of sorption and mixing can be determined to understand the interactions between the polymer and various solvents. dergipark.org.tryildiz.edu.tr

The following table shows the Flory-Huggins interaction parameter (χ₁₂^∞) for various solvents with the PVBC-Dibutylamine polymer at different temperatures, as determined by IGC.

Solvent135 °C140 °C145 °C150 °C155 °C160 °C
n-Heptane 1.101.071.041.010.980.96
n-Octane 1.271.231.201.171.141.11
n-Nonane 1.451.411.381.341.311.28
n-Decane 1.631.591.551.511.471.44
n-Undecane 1.831.781.741.701.661.62
n-Dodecane 2.031.981.941.891.851.81
Ethyl Acetate 0.490.500.510.520.530.54
n-Butyl Acetate 0.440.460.470.490.500.52
i-Butyl Acetate 0.470.480.500.510.520.54
Ethylbenzene 0.620.620.610.610.610.60
n-Propylbenzene 0.700.690.680.670.660.65
i-Propylbenzene 0.650.640.640.630.630.62
Data sourced from a study on the thermodynamic properties of tert-amine modified polystyrene based polymer/solvent systems. dergipark.org.tr

These IGC studies provide valuable insights into how the incorporation of dibutylamine moieties into a polymer structure affects its surface energy and acid-base characteristics, which is crucial for applications such as coatings, adhesives, and composite materials. researchgate.net

Determination of Dispersive Surface Free Energy

Inverse gas chromatography (IGC) at infinite dilution is a powerful method for characterizing the surface properties of solids, including the determination of the dispersive component of surface free energy (γsd). adscientis.comsctunisie.orgnih.gov This technique involves injecting known non-polar solutes (probes), typically a series of n-alkanes, through a column packed with the material of interest. adscientis.comnih.gov The retention time of these probes is directly related to the free energy of adsorption, which for non-polar molecules, is dominated by dispersive (London) forces. adscientis.com

The fundamental principle, first established by Dorris and Gray, relies on the linear relationship between the free energy of adsorption (ΔGₐ) of n-alkanes and their carbon number. adscientis.com From the slope of this line, the free energy increment per methylene (B1212753) group (ΔGₐCH₂) is determined. adscientis.com This value is then used to calculate the dispersive surface free energy of the solid material. adscientis.com

In a study involving a dibutyl amine-modified polystyrene-based polymer (PVBC-Dibutylamine), IGC was employed to determine its surface properties. researchgate.net By measuring the retention times of n-alkanes like hexane, heptane, octane, nonane, and decane (B31447) at various temperatures, the dispersive surface free energy of the polymer was calculated. nih.govresearchgate.net The results from two different methods, the Dorris-Gray and Schultz methods, showed a decrease in γsd values with increasing temperature. nih.gov For instance, the γsd values for a diethanol amine modified polymer, determined by the Schultz method, decreased from 39.43 mJ/m² at 30°C to 30.55 mJ/m² at 55°C. nih.gov

Table 1: Dispersive Surface Free Energy (γsd) of Dibutyl Amine Modified Polymer at Various Temperatures

Temperature (°C) γsd (mJ/m²) (Dorris-Gray Method) γsd (mJ/m²) (Schultz Method)
30 37.94 39.43
35 35.78 37.51
40 33.62 35.59
45 31.46 33.67
50 29.30 31.75
55 28.16 30.55

Data derived from a study on a related amine-modified polymer system. nih.gov

This data highlights the influence of temperature on the surface energy of polymers functionalized with amine groups, a critical factor in applications involving adhesion and surface interactions. The accuracy of these measurements relies on the assumption that the n-alkane probes adsorb flat on a homogeneous surface. adscientis.com

Evaluation of Lewis Acid-Base Surface Parameters

Beyond dispersive interactions, the surface of a material can exhibit specific interactions related to its Lewis acidic or basic nature. core.ac.uk Inverse gas chromatography is also adept at quantifying these properties by using polar probe molecules with known acidic or basic characteristics. nih.govnih.gov The specific component of the free energy of adsorption (ΔGₐˢ) for a polar probe is determined by comparing its retention volume to that of a hypothetical n-alkane with the same dispersive properties. nih.gov

This specific free energy value can be used to calculate the specific enthalpy of adsorption (ΔHₐˢ), which is then used to determine the Lewis acid (Kₐ) and Lewis base (Kₑ) constants of the solid surface. nih.govresearchgate.net These constants provide a quantitative measure of the surface's ability to act as an electron acceptor (acid) or electron donor (base). nih.gov

For the PVBC-Dibutylamine polymer, the Lewis acid and base parameters were calculated using the adsorption data of polar probes. researchgate.net The results indicated that the surface of the PVBC-Dibutylamine exhibited a predominantly basic character. researchgate.net In a similar study on a diethanol amine-modified polystyrene polymer, the Kₐ and Kₑ values were found to be 0.029 and 0.412, respectively. nih.gov The ratio Kₑ/Kₐ > 1 confirms the basic nature of the surface. nih.gov

Table 2: Lewis Acid-Base Parameters for Amine-Modified Polymers

Polymer Kₐ (Lewis Acid Constant) Kₑ (Lewis Base Constant) Kₑ/Kₐ Ratio Surface Character
PVBC-Dibutylamine - - >1 Basic
PVBC-Diethanol amine 0.029 0.412 14.21 Basic

Data sourced from studies on amine-modified polymers. nih.govresearchgate.net

The basic character imparted by the dibutylamine moieties is a significant finding, influencing the polymer's interaction with other materials and its potential applications in areas like catalysis or as a specialty adsorbent.

Spectroscopic Investigations of this compound Systems

Spectroscopic techniques are indispensable for probing the molecular structure and intermolecular forces within chemical systems. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable in the study of this compound and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Intermolecular Interaction Analysis

FT-IR spectroscopy is a powerful tool for identifying functional groups and analyzing intermolecular interactions, such as hydrogen bonding. researchgate.netacs.org Changes in the position and intensity of characteristic absorption bands in an FT-IR spectrum can provide evidence of interactions between molecules. acs.orgmdpi.com

In studies of binary mixtures containing amines and other organic compounds, FT-IR is used to confirm the presence of intermolecular interactions. researchgate.netacs.org For instance, the formation of a hydrogen bond between an amine and an ether can be established through FT-IR analysis. acs.org The N-H stretching vibration in amines and the C=O stretching in acetates are particularly sensitive to their chemical environment.

Table 3: Representative FT-IR Peak Shifts Indicating Intermolecular Interactions

Functional Group Typical Wavenumber (cm⁻¹) Shift Direction upon H-Bonding Interacting Species
O-H Stretch (Alcohol) 3200-3600 Shift to lower wavenumber (broadening) Alcohol-Amine
N-H Stretch (Amine) 3300-3500 Shift to lower wavenumber Amine-Ester
C=O Stretch (Acetate) 1735-1750 Shift to lower wavenumber Acetate-Amine

Illustrative data based on general principles of FT-IR spectroscopy. mdpi.com

These spectroscopic findings are crucial for understanding the nature of the forces between this compound and other molecules, which governs the macroscopic properties of their mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in organic chemistry. mdpi.combbhegdecollege.com It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise mapping of atomic connectivity. nih.govresearchgate.net

NMR is instrumental in the structural elucidation of complex molecules and their derivatives. researchgate.netrpi.edu Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish C-H bond correlations and to link different structural fragments within a molecule. nih.gov

While direct NMR studies focused solely on this compound are not extensively detailed in the provided context, the principles of NMR are broadly applied to amine and acetate-containing compounds for structural verification. For example, in the study of complex natural products, HPLC-SPE-NMR has been used to characterize metabolites, including those with amine functionalities. nih.gov The chemical shifts of protons and carbons adjacent to the nitrogen in dibutylamine and the carbonyl group in the acetate moiety would be key indicators in an NMR spectrum, confirming the structure of the compound and its derivatives.

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H N-H 0.5 - 5.0 (broad)
¹H H -C-N (α-protons) 2.2 - 2.9
¹H H -C-C-N (β, γ-protons) 1.2 - 1.7
¹H CH ₃ (terminal methyl) 0.8 - 1.0
¹H CH ₃ (acetate) 1.9 - 2.2
¹³C C -N (α-carbon) 40 - 60
¹³C C -C-N (β, γ-carbons) 20 - 40
¹³C C H₃ (terminal methyl) 10 - 15
¹³C C =O (acetate carbonyl) 170 - 180
¹³C C H₃ (acetate methyl) 20 - 25

Illustrative data based on standard NMR chemical shift ranges for similar functional groups.

The application of these advanced NMR techniques would be essential for confirming the synthesis of this compound derivatives and for studying their conformational and electronic properties in solution.

Intermolecular Interactions and Thermodynamic Properties of Dibutylamine Acetate Systems

Volumetric and Acoustic Studies of Binary and Multicomponent Mixtures

The study of volumetric and acoustic properties of binary and multicomponent mixtures containing dibutylamine (B89481) provides valuable insights into the molecular interactions occurring between the component molecules. researchgate.netresearchgate.net These properties, including excess molar volume, isentropic compressibility, and deviations in the speed of sound, are sensitive to the nature and strength of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and dispersion forces. nih.gov

Analysis of Excess Molar Volumes and Isentropic Compressibility

Excess molar volume (VEm) is a key thermodynamic property that reflects the change in volume upon mixing of two or more components. A negative VEm suggests the presence of strong specific interactions, such as hydrogen bonding or charge-transfer complex formation, leading to a more compact structure. researchgate.net Conversely, a positive VEm indicates the predominance of dispersive forces and the breaking of self-associated structures of the pure components.

Studies on binary mixtures of dibutylamine with various organic solvents, such as 1-alkanols and 2-propanone, have consistently shown negative excess molar volumes across the entire composition range. researchgate.netresearchgate.net This indicates strong intermolecular interactions between the amine and the solvent molecules. researchgate.net For instance, in mixtures of dibutylamine with 1-alkanols, the VEm values are large and negative, with the strongest interactions observed with methanol (B129727) and ethanol (B145695). researchgate.net This is attributed to the formation of N-H···O hydrogen bonds between the amine and the alcohol.

Isentropic compressibility (κS) and its deviation from ideal behavior (ΔκS) provide further information about the intermolecular interactions and structural arrangements in liquid mixtures. nih.govnih.gov A negative deviation in isentropic compressibility is indicative of strong intermolecular forces and a less compressible mixture, which is often observed in systems with strong hydrogen bonding. nih.gov

Deviations in Speed of Sound and Refractive Index for Mixture Characterization

The speed of sound (u) in a liquid mixture is influenced by the intermolecular forces and the packing efficiency of the molecules. nih.gov Deviations in the speed of sound (Δu) from an ideal mixing rule can be used to probe the nature and extent of molecular interactions. researchgate.net Positive deviations in the speed of sound are often associated with weaker interactions, while negative deviations suggest stronger interactions.

The refractive index (n) is another physical property that can be used to characterize liquid mixtures. researchgate.net Deviations in the refractive index (Δn) upon mixing can provide insights into the changes in the electronic environment and molecular polarizability of the components. researchgate.net For binary mixtures of dibutylamine with isomeric butanols, positive deviations in the refractive index have been observed, which can be correlated with the intermolecular interactions within the mixtures. researchgate.netasianpubs.org

Investigation of Intermolecular Forces and Complex Formation in Dibutylamine Acetate (B1210297) Systems

The behavior of dibutylamine acetate systems is governed by a complex interplay of intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and ion-solvent interactions. nih.govresearchgate.net Understanding these forces is crucial for predicting the physicochemical properties and behavior of these systems in various applications.

Elucidation of Dipole-Dipole Interactions and Hydrogen Bonding

In mixtures containing dibutylamine, the nitrogen atom of the amine group can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. researchgate.net This allows for the formation of hydrogen bonds with other molecules that have hydrogen bond donor or acceptor capabilities, such as alcohols and water. researchgate.netnih.gov

Characterization of Ion-Solvent and Ion-Ion Interactions in Aqueous this compound Solutions

In aqueous solutions, this compound exists as dibutylammonium and acetate ions. nih.gov The interactions between these ions and water molecules (ion-solvent interactions), as well as between the ions themselves (ion-ion interactions), are critical in determining the solution's properties. nih.gov

The conductivity of aqueous this compound solutions can be measured to understand these interactions. nih.gov The conductivity is influenced by the mobility of the ions, which in turn is affected by the extent of ion-solvent and ion-ion interactions. nih.gov Studies have shown that increasing the concentration of this compound in water initially leads to an increase in conductivity, followed by a decrease after reaching a maximum. This behavior suggests the formation of aggregates or micelles at higher concentrations. nih.gov The critical micelle concentration (CMC) can be determined from conductivity measurements and provides information about the onset of aggregate formation. nih.gov

Thermodynamic Parameter Determination via Inverse Gas Chromatography for Dibutylamine-Modified Polymer Systems

Inverse gas chromatography (IGC) is a powerful technique for characterizing the surface and bulk thermodynamic properties of polymers. researchgate.netdergipark.org.trnih.gov By using a polymer as the stationary phase and injecting known volatile probes, various thermodynamic parameters related to the polymer-probe interactions can be determined. researchgate.netdergipark.org.tr

In the context of dibutylamine-modified polymer systems, IGC can be employed to investigate the surface properties of polymers that have been chemically modified with dibutylamine. researchgate.netdergipark.org.tr This modification can alter the surface energy and acid-base characteristics of the polymer, which can be quantified using IGC. researchgate.net

By measuring the retention times of a series of polar and non-polar probes on the dibutylamine-modified polymer, it is possible to calculate thermodynamic parameters such as the dispersive component of the surface free energy, the specific enthalpy of adsorption, and the Lewis acid-base parameters of the polymer surface. researchgate.net For instance, studies on poly(vinyl benzyl (B1604629) chloride) modified with dibutylamine have shown that the surface exhibits a basic character. researchgate.net

Furthermore, IGC can be used to determine the Flory-Huggins interaction parameter, which provides a measure of the compatibility between the polymer and a solvent. dergipark.org.tryildiz.edu.tr This information is crucial for understanding the solubility of the polymer and for selecting appropriate solvents for various applications. dergipark.org.tr

Calculation of Flory-Huggins Interaction Parameters

No data available.

Evaluation of Partial Molar Heat of Sorption and Mixing

No data available.

Computational and Theoretical Studies on Dibutylamine Acetate

Quantum Mechanical (QM) Calculations Applied to Dibutylamine (B89481) Acetate (B1210297) Systems

Quantum mechanics is a fundamental theory in physics that provides a description of the physical properties of nature at the scale of atoms and subatomic particles. solubilityofthings.com In chemistry, QM calculations are used to model molecular behavior, predict reaction outcomes, and elucidate the electronic structure of molecules. idosr.org

Quantum mechanical calculations are crucial for elucidating the complex mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, transition states, and reaction intermediates, thereby constructing a detailed energy landscape for a given transformation. solubilityofthings.com

A notable application involves the use of dibutylamine acetate as a catalyst for the synthesis of methacrolein (B123484) from the aldol (B89426) condensation of formaldehyde (B43269) and propionaldehyde (B47417). mdpi.com In this context, computational studies using the Gaussian 09 program package have been employed to understand the catalytic cycle. mdpi.com Researchers have optimized the geometric structures of all participating substances at the B3LYP/6-311+G(d,p) level of theory and calculated single-point energies at the more accurate M06-2X/def2-TZVP level. mdpi.com This dual-level approach allows for an efficient yet precise modeling of the reaction pathway. Such calculations help determine activation energies and identify the rate-limiting step of the reaction, providing a molecular-level understanding of the catalyst's function and efficiency. mdpi.com

Table 1: Computational Methods in Reaction Mechanism Studies

Parameter Method/Basis Set Purpose Reference
Geometry Optimization B3LYP/6-311+G(d,p) To find the lowest energy structure of reactants, intermediates, and transition states. mdpi.com
Single-Point Energy M06-2X/def2-TZVP To obtain more accurate energy values for the optimized geometries. mdpi.com

The acid-base character of this compound is central to its catalytic activity and behavior in solution. mdpi.com Dibutylamine, a secondary amine, acts as a Brønsted-Lowry base, while acetic acid is a Brønsted-Lowry acid. In the salt, the dibutylammonium ion is the conjugate acid and the acetate ion is the conjugate base.

Quantum mechanical calculations can predict key parameters related to acidity and basicity, such as proton affinities and pKa values. While specific QM studies predicting the stability constant of the this compound ion pair are not extensively detailed in the provided literature, the methodology is well-established. These calculations typically involve modeling the proton transfer reaction between dibutylamine and acetic acid in a vacuum and in various solvents using a continuum solvation model. The change in Gibbs free energy for the dissociation of the acid and the protonation of the base allows for the theoretical determination of their respective pKa values. The stability of the resulting ion pair is influenced by factors such as hydrogen bonding and electrostatic interactions between the dibutylammonium cation and the acetate anion, which can be quantified through computational analysis. scbt.com

Modeling of Reaction Mechanisms and Energy Landscapes

Density Functional Theory (DFT) Applications for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It has proven to be a versatile and accurate tool for studying the properties of molecules like this compound. mdpi.comrsc.org

DFT calculations are employed to determine the optimized molecular geometry and various electronic properties of this compound. nih.gov By finding the minimum energy conformation, DFT provides precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to analyze the electronic landscape of the molecule. The distribution of electron density can be visualized through calculations of the electrostatic potential (ESP). mdpi.com For instance, in a study of the this compound catalyzed synthesis of methacrolein, ESP data was processed using multiwfn software to understand the charge distribution on the catalyst and its interaction with reactants. mdpi.com Key molecular properties, often computed and available in databases like PubChem, are derived from such theoretical models. nih.gov

Table 2: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₀H₂₃NO₂ PubChem nih.gov
Molecular Weight 189.30 g/mol PubChem nih.gov
Exact Mass 189.172878976 Da PubChem nih.gov
Topological Polar Surface Area 49.3 Ų PubChem nih.gov

This compound exists as an ion pair held together by intermolecular forces. DFT is an excellent method for probing these noncovalent interactions. acs.org The primary interaction within the this compound complex is the strong hydrogen bond formed between the proton of the dibutylammonium cation (-NH₂⁺-) and the oxygen atoms of the carboxylate group of the acetate anion (-COO⁻).

Investigation of Electronic Properties and Geometries

Molecular Simulations and Continuum Models for Solvation Effects in this compound Solutions

The behavior of this compound in a solvent is critical for its applications, such as in chromatography or as a catalyst. mdpi.comconicet.gov.ar Molecular simulations and continuum models are computational techniques used to study these solvation effects.

Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often used in conjunction with DFT calculations. mdpi.comutwente.nl These models approximate the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in a simulated solution environment. utwente.nl This approach is computationally efficient and provides valuable insights into how the solvent influences the geometry, electronic structure, and reactivity of the solute. For example, when modeling reaction mechanisms, including a continuum model is essential for obtaining energies that are relevant to real-world solution-phase chemistry. mdpi.com

For a more detailed and dynamic picture of solvation, molecular dynamics (MD) simulations can be employed. In an MD simulation, the explicit interactions between a solute molecule (this compound) and a large number of individual solvent molecules are calculated over time using classical mechanics. This allows for the study of the dynamic structure of the solvation shell, the transport properties of the ions in solution, and the thermodynamics of solvation. Such simulations can reveal how solvent molecules arrange around the ammonium (B1175870) head group, the acetate anion, and the hydrophobic butyl chains, providing a comprehensive understanding of the solvation process.

Theoretical Prediction of Physicochemical Properties of this compound Mixtures

Computational and theoretical studies are essential for predicting and understanding the physicochemical properties of liquid mixtures, including those containing this compound. These methods complement experimental data, providing insights into molecular interactions and helping to develop predictive models for process design and optimization.

Detailed Research Findings

Research in this area often involves a combined experimental and theoretical approach. Typically, fundamental properties such as density (ρ), viscosity (η), and speed of sound (u) are measured experimentally across a range of compositions and temperatures. acs.org This data then serves as a foundation for calculating various derived and excess thermodynamic properties, which offer insights into the nature and strength of intermolecular interactions within the mixture. acs.orgresearchgate.net

Theoretical predictions for these mixtures are commonly approached using thermodynamic models and equations of state (EoS). The Redlich-Kister polynomial equation is frequently employed to correlate the experimentally derived excess properties, such as excess molar volume (VmE), viscosity deviation (Δη), and excess isentropic compressibility (κSE), with the mole fraction of the components. researcher.lifeache-pub.org.rs The coefficients obtained from this fitting process are crucial for predicting the behavior of the mixture at various compositions.

For instance, studies on binary mixtures of dibutylamine with alcohols like 1-butanol (B46404) and 2-propanol show that negative values for excess molar volume (VmE) and excess molar isentropic compressibility (KS,mE) indicate the presence of strong molecular interactions. acs.org These interactions are often attributed to hydrogen bonding between the amine and alcohol groups.

More advanced models, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) equation of state, have been successfully used to correlate and predict the densities of ternary mixtures containing dibutylamine. researcher.liferesearchgate.net The PC-SAFT model is particularly useful as it accounts for molecular size, chain length, and association effects like hydrogen bonding, providing good agreement with experimental results. researchgate.net

Molecular modeling and computational chemistry simulations, such as Density Functional Theory (DFT), provide further insight into the specific interactions at a molecular level. utwente.nl These computational methods can model the interaction energies and geometries between this compound and other molecules in the mixture, helping to explain the macroscopic properties observed experimentally. utwente.nlcolab.ws For example, in aqueous solutions of dibutylammonium acetate, mathematical models have been effectively used to fit density and speed of sound data, which helps in understanding aggregate formation. nih.gov Similarly, various empirical correlations (e.g., Arago-Biot, Lorentz-Lorenz) are used to predict theoretical refractive indices in binary mixtures of dibutylamine and acetates, with the deviations from experimental values indicating the extent of intermolecular interactions. asianpubs.org

Data Tables

The following tables present the type of data generated in theoretical and computational studies of amine-solvent mixtures. Table 1 shows the Redlich-Kister fitting coefficients for the excess molar volume of a representative binary system, which can be used to predict this property across the entire composition range. Table 2 provides a comparison between experimentally measured densities and those predicted by the PC-SAFT equation of state for a ternary mixture containing dibutylamine, demonstrating the model's accuracy.

Table 1: Redlich-Kister Fitting Coefficients for Excess Molar Volume (VmE) of a Dibutylamine (1) + 1-Butanol (2) Mixture at 298.15 K This table is illustrative of the data derived from theoretical fitting of experimental results as described in the literature. acs.org

CoefficientValue (cm³·mol⁻¹)
A₀-4.485
A₁0.951
A₂-0.627
A₃-0.119
σ(VmE) 0.005
σ represents the standard deviation.

Table 2: Comparison of Experimental and PC-SAFT Predicted Densities (ρ) for the Ternary System of Dibutylamine (DBA) + Ethyleneglycoldiacetate (EGDA) + 4-Methylacetophenone (4-MeAP) at 298.15 K This table showcases the application of the PC-SAFT EoS in predicting mixture properties, based on findings from computational studies. researchgate.net

x₁ (DBA)x₂ (EGDA)ρexp (g·cm⁻³)ρPC-SAFT (g·cm⁻³)Deviation
0.10210.44871.01521.0155-0.0003
0.20350.39820.99210.9926-0.0005
0.30410.34810.97050.9711-0.0006
0.40380.29850.94990.9504-0.0005
0.50250.24920.92980.9302-0.0004
0.60010.20010.91030.9106-0.0003
0.69680.15170.89140.8917-0.0003
0.79240.10390.87300.8732-0.0002
0.88710.05650.85520.8553-0.0001

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations and Synthetic Pathways Utilizing Dibutylamine (B89481) Acetate (B1210297)

Dibutylamine acetate has demonstrated considerable promise as a catalyst, particularly in condensation reactions. Future research will likely focus on expanding its catalytic applications and developing novel synthetic methodologies.

One key area of investigation is its role in aldol (B89426) and Mannich reactions. mdpi.com Studies have shown that this compound is an effective catalyst for the synthesis of methacrolein (B123484) from formaldehyde (B43269) and propionaldehyde (B47417), achieving high yields. mdpi.com The catalytic activity is influenced by factors such as the nucleophilicity and steric hindrance of the amine component, with the acid playing a co-catalytic role. mdpi.com Future work could explore the optimization of reaction conditions, including temperature, solvent, and the acid-to-amine ratio, to further enhance yields and selectivity for a broader range of substrates. mdpi.com

Researchers are also exploring the use of this compound in other catalytic transformations. For instance, its application in aza-Michael additions, a fundamental carbon-heteroatom bond-forming reaction, is a promising avenue. rsc.orgrsc.org The development of organocatalytic systems, potentially involving ionic liquids, could offer greener and more efficient synthetic routes. rsc.orgrsc.org Furthermore, its potential in palladium-catalyzed oxidative amination of alkenes is another area ripe for exploration, aiming to develop more sustainable methods using molecular oxygen as the terminal oxidant. mdpi.com

The exploration of this compound in multicomponent reactions, such as the Biginelli reaction for the synthesis of functionalized cellulose (B213188) derivatives, opens up new possibilities for polymer modification and the creation of novel biomaterials. researchgate.net

Development of Next-Generation Chromatographic and Spectrometric Methodologies with this compound as a Key Reagent

In the realm of analytical chemistry, this compound is a valuable ion-pairing agent in chromatography and mass spectrometry. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Its ability to form ion pairs with analytes enhances their retention and separation in reversed-phase liquid chromatography, particularly for polar and ionic compounds like nucleotides and oligonucleotides. scientificlabs.co.ukchromatographyonline.com

Future research is expected to focus on the development of more sophisticated analytical methods. This includes the optimization of mobile phase compositions containing this compound for the high-resolution separation of complex biological molecules, such as therapeutic mRNA and antisense oligonucleotides. chromatographyonline.comacs.org The use of this compound in conjunction with advanced mass spectrometry techniques, like electrospray ionization tandem mass spectrometry (ESI-MS/MS), will enable highly sensitive and specific quantification of these molecules in biological matrices. scientificlabs.co.ukacs.org

Furthermore, the development of novel stationary phases designed to interact specifically with the dibutylammonium ion could lead to new chromatographic selectivities and improved separation efficiencies. The investigation of its role in enhancing the ionization of carbohydrate fragments in mass spectrometry also warrants further study. scientificlabs.co.uksigmaaldrich.com

Design and Synthesis of Advanced Materials Incorporating this compound Moieties for Specific Applications

The incorporation of this compound or its constituent dibutylamine moiety into polymeric structures is a burgeoning area of materials science. These materials exhibit unique properties and have potential applications in various fields.

One promising application is the development of kinetic hydrate (B1144303) inhibitors (KHIs) for the oil and gas industry. acs.org Polymers containing dibutylamine groups have shown superior KHI performance compared to those with smaller amine groups. acs.org Future research will likely focus on synthesizing novel polymers with optimized architectures and functionalities to enhance their performance and water solubility, potentially through self-ionization. acs.org

The modification of polymer surfaces with dibutylamine can also alter their surface properties. researchgate.net Inverse gas chromatography studies have shown that such modifications can influence the dispersive surface free energy and acid-base characteristics of the polymer, making the surface more basic. researchgate.net This opens up possibilities for designing materials with tailored surface chemistry for applications in adhesion, coatings, and sensing.

Furthermore, the use of dibutylamine in the synthesis of functional polymers through reactions like the Biginelli reaction on cellulose acetoacetate (B1235776) demonstrates a pathway to novel bio-based materials with potential applications in drug delivery and biomedical devices. researchgate.net The synthesis of polyurethanes utilizing dibutylamine as a catalyst for the production of cyclic carbonates from CO2 and epoxides also highlights a green chemistry approach to advanced materials. acs.org

Advanced Computational Modeling for Predictive Understanding of this compound Reactivity and Interactions

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of chemical systems at a molecular level. For this compound, computational studies can provide valuable insights into its reactivity, intermolecular interactions, and catalytic mechanisms.

Thermodynamic properties of mixtures containing dibutylamine have been investigated experimentally, and these data can be used to validate and refine computational models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT). researchgate.net Such models can predict the phase behavior and thermodynamic properties of complex mixtures, which is crucial for process design and optimization.

Future computational work could focus on:

Modeling Catalytic Mechanisms: Elucidating the detailed reaction pathways and transition states for reactions catalyzed by this compound, such as the aldol condensation and aza-Michael addition. mdpi.comwhiterose.ac.uk This can help in understanding the role of the catalyst and in designing more efficient catalytic systems.

Predicting Intermolecular Interactions: Simulating the interactions between this compound and various analytes in chromatographic systems to predict retention behavior and optimize separation conditions.

Designing Novel Materials: Using molecular modeling to predict the properties of polymers incorporating dibutylamine moieties, aiding in the design of materials with specific functionalities.

Investigation of Sustainable Synthesis Routes and Environmentally Benign Applications for this compound

The principles of green chemistry are increasingly guiding chemical research and development. Future research on this compound will undoubtedly emphasize the development of sustainable synthesis routes and its application in environmentally friendly processes.

The synthesis of this compound itself can be made more sustainable by utilizing bio-based feedstocks and employing energy-efficient reaction conditions. The reaction of dibutylamine with carboxylic acids derived from biomass is one such avenue. nih.gov

In terms of applications, the use of this compound as a catalyst in solvent-free or aqueous reaction media contributes to greener synthetic protocols. rsc.orgrsc.org Its role in the synthesis of polyurethane catalysts for CO2 utilization is a prime example of its application in creating value from waste streams. acs.org

Further research could explore:

The use of this compound in biodegradable polymers and materials.

Its application as a catalyst in biorefineries for the conversion of biomass into valuable chemicals.

The development of recyclable catalytic systems based on this compound to minimize waste generation.

The pursuit of these research directions will not only expand our fundamental understanding of this compound but also pave the way for its broader application in creating more sustainable and efficient chemical processes and materials.

Q & A

Q. What are the recommended methods for synthesizing and purifying dibutylamine acetate for analytical applications?

this compound is commonly synthesized by reacting dibutylamine with acetic acid in a stoichiometric ratio under controlled pH conditions. For chromatographic applications, purification via vacuum distillation or recrystallization ensures removal of unreacted amines and acidic residues. Analytical-grade this compound solutions (e.g., 0.5 M in water, LiChropur™) are optimized for ion-pair chromatography (IPC) to separate polar compounds like bile acid conjugates .

Q. How should this compound be safely handled in laboratory settings?

Key safety measures include:

  • Ventilation : Use fume hoods to prevent inhalation of vapors (flammability limit: 1.1–6% v/v in air) .
  • PPE : Wear nitrile gloves (11–13 mil thickness) for routine handling and butyl rubber gloves (12–15 mil) for spill cleanup. Respiratory protection (NIOSH-approved organic vapor cartridges) is required in high-exposure scenarios .
  • Storage : Keep containers sealed in cool, dry conditions away from ignition sources .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

High-performance ion-pair chromatography (HPIPC) with this compound as a volatile ion-pairing reagent is widely used for separating hydrophilic ionic compounds, such as bile acids. Mobile-phase optimization involves adjusting pH with acetic acid or ammonium formate (≤10 mM) to enhance retention and peak symmetry .

Advanced Research Questions

Q. How does this compound influence reaction kinetics in catalytic systems, such as methacrolein synthesis?

In methacrolein (MAL) synthesis, this compound acts as a catalyst with unique temperature insensitivity. Kinetic studies show its activation energy is sufficiently low to enable reactions at ambient temperatures (e.g., 25°C). The rate equation follows a pseudo-first-order dependence on substrate concentration, with minimal thermal degradation observed up to 50°C .

Q. What experimental strategies mitigate matrix interference when using this compound in LC-MS-based metabolomics?

To reduce ion suppression in LC-MS:

  • Mobile-phase additives : Use volatile reagents (e.g., acetic acid) at ≤0.1% v/v to maintain compatibility with electrospray ionization.
  • Column conditioning : Pre-equilibrate C18 columns with 5–10 column volumes of this compound solution to stabilize retention times for polar metabolites .

Q. How does this compound interact with lipid bilayers in membrane permeability studies?

While direct data on this compound is limited, analogous amine-acetate compounds (e.g., tris acetate) disrupt lipid packing via electrostatic interactions. Experimental protocols recommend using fluorescent probes (e.g., Laurdan) to monitor membrane fluidity changes under controlled pH (4.5–6.5) and ionic strength .

Q. What are the decomposition pathways of this compound under accelerated stability testing conditions?

Thermal gravimetric analysis (TGA) reveals two degradation stages:

  • Stage 1 (120–150°C) : Loss of acetic acid, forming dibutylamine.
  • Stage 2 (>200°C) : Amine oxidation, yielding nitriles and CO₂. Stability is enhanced by inert atmospheres (N₂/Ar) and avoidance of metal catalysts .

Contradictions and Research Gaps

  • Carcinogenicity : No chronic toxicity or carcinogenicity data exist for this compound, though its parent compound (dibutylamine) lacks evidence of reproductive harm .
  • Environmental Fate : Adsorption studies using sand or bentonite are recommended for spill containment, but long-term ecotoxicity in aquatic systems remains unstudied .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.